molecular formula C9H8Cl2O4S B1417312 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid CAS No. 1094238-17-1

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid

Cat. No.: B1417312
CAS No.: 1094238-17-1
M. Wt: 283.13 g/mol
InChI Key: LVACAZDHNAULKK-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as a reagent in organic synthesis and as a pharmaceutical intermediate. The compound has a molecular formula of C9H8Cl2O4S and a molecular weight of 283.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid typically involves the chlorination of 3-(ethanesulfonyl)benzoic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the benzoic acid ring .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in the presence of a solvent like dichloromethane, and the product is purified through recrystallization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanesulfonyl group, leading to the formation of sulfonic acids.

    Reduction: Reduction of the ethanesulfonyl group can yield ethanethiol derivatives.

    Substitution: The chlorine atoms at the 2 and 6 positions can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Ethanethiol derivatives.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is utilized in various scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It acts as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions .

Comparison with Similar Compounds

    2,6-Dichlorobenzoic acid: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.

    3-(Ethanesulfonyl)benzoic acid: Lacks the chlorine atoms, resulting in different reactivity and applications.

    2,6-Dichloro-4-(ethanesulfonyl)benzoic acid: Similar structure but with a different substitution pattern, leading to distinct chemical properties.

Uniqueness: 2,6-Dichloro-3-(ethanesulfonyl)benzoic acid is unique due to the presence of both chlorine atoms and the ethanesulfonyl group, which confer specific reactivity and versatility in chemical synthesis and research applications .

Properties

IUPAC Name

2,6-dichloro-3-ethylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-2-16(14,15)6-4-3-5(10)7(8(6)11)9(12)13/h3-4H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACAZDHNAULKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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